molecular formula C11H15F2NO B13200421 2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol

2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol

Cat. No.: B13200421
M. Wt: 215.24 g/mol
InChI Key: NMEXSZJAMMLKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H15F2NO It is characterized by the presence of a difluorophenyl group attached to a butanol backbone through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3,4-difluorobenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-2-one.

    Reduction: Formation of 2-{[(3,4-Difluorophenyl)methyl]amino}butane.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzylamine
  • 3,4-Difluoroaniline
  • 2-{[(3,4-Difluorophenyl)methyl]amino}ethanol

Uniqueness

2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol is unique due to its specific combination of a difluorophenyl group and a butanol backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H15F2NO/c1-2-9(7-15)14-6-8-3-4-10(12)11(13)5-8/h3-5,9,14-15H,2,6-7H2,1H3

InChI Key

NMEXSZJAMMLKIS-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.